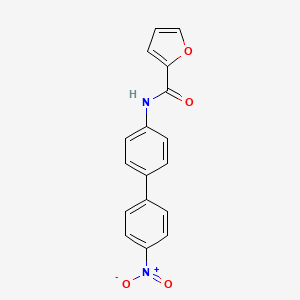

N-(4'-nitro-4-biphenylyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4'-nitro-4-biphenylyl)-2-furamide, also known as NBD-2F, is a fluorescent dye that has been widely used in scientific research. It belongs to the class of environment-sensitive dyes, which means that its fluorescence properties change in response to changes in the surrounding environment. This property makes NBD-2F a valuable tool for studying various biological processes, such as protein folding, lipid metabolism, and membrane transport.

Wirkmechanismus

The mechanism of action of N-(4'-nitro-4-biphenylyl)-2-furamide is based on its fluorescence properties. When excited with light of a specific wavelength, the dye emits fluorescence at a different wavelength. The intensity and wavelength of the fluorescence emission depend on the local environment of the dye molecule, such as polarity, viscosity, and pH. This property makes N-(4'-nitro-4-biphenylyl)-2-furamide a valuable tool for studying various biological processes.

Biochemical and Physiological Effects

N-(4'-nitro-4-biphenylyl)-2-furamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. However, it is important to note that the use of N-(4'-nitro-4-biphenylyl)-2-furamide requires careful consideration of experimental conditions, such as the concentration of the dye, the labeling site, and the duration of the experiment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4'-nitro-4-biphenylyl)-2-furamide in lab experiments include its high sensitivity, versatility, and compatibility with various experimental techniques. However, there are also some limitations to its use, such as the need for specialized equipment for fluorescence measurements, the potential for photobleaching, and the potential for interference with other fluorescent dyes or proteins.

Zukünftige Richtungen

There are several future directions for the use of N-(4'-nitro-4-biphenylyl)-2-furamide in scientific research. One potential application is in studying the dynamics of membrane proteins, which play a crucial role in various cellular processes. Another direction is in developing new types of environment-sensitive dyes with improved properties, such as higher sensitivity, longer fluorescence lifetime, and better photostability. Additionally, the use of N-(4'-nitro-4-biphenylyl)-2-furamide in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, could provide valuable insights into the structure and function of biological macromolecules.

Synthesemethoden

The synthesis of N-(4'-nitro-4-biphenylyl)-2-furamide can be achieved through several methods, including nucleophilic substitution, Friedel-Crafts acylation, and Suzuki coupling. One of the most commonly used methods involves the reaction of 4-nitro-4'-bromobiphenyl with 2-furancarboxylic acid in the presence of a palladium catalyst. The resulting product is then converted into N-(4'-nitro-4-biphenylyl)-2-furamide through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

N-(4'-nitro-4-biphenylyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and biophysics. One of its most common applications is in studying protein structure and dynamics. By labeling specific amino acid residues with N-(4'-nitro-4-biphenylyl)-2-furamide, researchers can monitor changes in the fluorescence properties of the dye, which can provide valuable information about the conformational changes of the protein.

Eigenschaften

IUPAC Name |

N-[4-(4-nitrophenyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMMMBYGOOLCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967607 |

Source

|

| Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5309024 | |

CAS RN |

5309-02-4 |

Source

|

| Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)

![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)

![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)